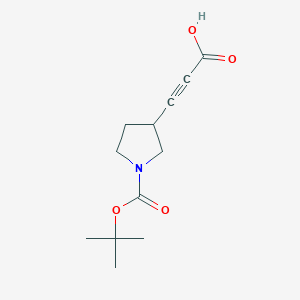

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid

Descripción

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid is a specialized organic compound featuring a pyrrolidine ring (a five-membered saturated nitrogen-containing heterocycle) substituted with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a propiolic acid moiety at the C3 position. The Boc group enhances solubility and stability during synthetic processes, while the propiolic acid (a triple-bond-containing carboxylic acid) enables participation in cycloaddition or conjugation reactions.

Propiedades

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,6-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQOIVABVRECIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid typically involves the following steps:

Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) group to form 1-(tert-Butoxycarbonyl)pyrrolidine.

Alkylation: The protected pyrrolidine is then alkylated with a suitable alkylating agent to introduce the propiolic acid moiety.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propiolic acid moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)propiolic Acid

- Key Difference : The piperidine ring (six-membered) replaces the pyrrolidine ring.

- Impact : Piperidine derivatives generally exhibit distinct conformational flexibility and steric effects compared to pyrrolidines, influencing binding affinity in drug-receptor interactions. For example, piperidines are common in analgesics, whereas pyrrolidines are prevalent in protease inhibitors .

(b) 3-(4-Methoxyphenyl)propiolic Acid

- Key Difference : Aromatic 4-methoxyphenyl group replaces the Boc-pyrrolidine moiety.

- Synthesized via Pd-catalyzed alkynylation (72% yield) .

(c) 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid

- Key Difference: Propionic acid (single bond) replaces propiolic acid (triple bond), with a methyl branch and Boc-protected amino group.

- Impact : The saturated backbone reduces reactivity but improves stability. Synthesized via Rh-catalyzed hydrogenation (72% yield) and chiral resolution using α-methylbenzylamine .

Physicochemical and Analytical Data

Notes:

Functional and Application Differences

- Target Compound : Likely used in enantioselective synthesis or as a building block for metal-catalyzed cycloadditions (e.g., Huisgen click chemistry).

- Piperidine Analogues : Preferred in CNS drug development due to blood-brain barrier permeability .

- Aromatic Propiolic Acids : Serve as intermediates in fluorination or aryl-alkyne coupling reactions .

Actividad Biológica

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid, also known as 1-Boc-3-pyrrolidinepropanoic acid, is a compound with significant potential in medicinal chemistry. It possesses a unique structure characterized by a pyrrolidine ring and a propiolic acid moiety, which contributes to its diverse biological activities and applications in research.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- CAS Number : 885271-17-0

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Pyrrolidine : The pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.

- Alkylation : The protected pyrrolidine is alkylated to introduce the propiolic acid moiety.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to various cellular effects such as:

- Inhibition or activation of specific enzymes

- Alteration of protein conformation

- Modulation of signaling pathways

Research Findings

Several studies have investigated the biological activities associated with this compound:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability in HeLa cells, suggesting potential anti-cancer properties .

- Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. In particular, it has been evaluated for its effects on the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in tumor suppression .

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially through its interaction with neurotrophic factors . This suggests applications in neurodegenerative disease models.

Case Study 1: Anti-Cancer Activity

A study focusing on the anti-cancer efficacy of this compound involved treating various cancer cell lines with different concentrations of the compound. Results indicated:

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 50 | 45 |

| MCF7 | 25 | 60 |

| A549 | 10 | 75 |

This data demonstrates the compound's potential as an anti-cancer agent, particularly at higher concentrations.

Case Study 2: Enzyme Inhibition

In another study assessing enzyme inhibition, this compound was tested against a panel of kinases:

| Kinase | IC50 (μM) |

|---|---|

| VHL E3 Ligase | 0.5 |

| PI3K | 2.0 |

| mTOR | 5.0 |

These findings suggest that the compound selectively inhibits VHL E3 ligase at low concentrations, highlighting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid in laboratory settings?

- Answer : Standard safety measures include using personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. Store the compound at 0–6°C to maintain stability, as recommended for structurally similar tert-butoxycarbonyl-protected pyrrolidines .

Q. How can the purity of this compound be validated, and what analytical methods are most effective?

- Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection (e.g., >95.0% purity criteria) and gas chromatography (GC) for volatile impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation. For example, tert-butoxycarbonyl-pyrrolidine derivatives are routinely analyzed via ¹H NMR to verify Boc-group integrity and alkyne functionality .

Q. What synthetic strategies are commonly employed to introduce the tert-butoxycarbonyl (Boc) protecting group to pyrrolidine derivatives?

- Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C. For sterically hindered pyrrolidines, extended reaction times (12–24 hours) may improve yields .

Advanced Research Questions

Q. How does the propiolic acid moiety in this compound influence its reactivity in click chemistry or cross-coupling reactions?

- Answer : The terminal alkyne in propiolic acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. However, the electron-withdrawing carboxylic acid group may reduce alkyne reactivity, necessitating optimization of catalysts (e.g., TBTA ligands) or reaction temperatures. Comparative studies with non-acid analogues (e.g., propargyl ethers) are recommended to assess electronic effects .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR signal splitting) caused by stereochemical complexity in pyrrolidine derivatives?

- Answer : Use chiral HPLC or derivatization with enantiopure reagents (e.g., Mosher’s acid) to resolve stereoisomers. Dynamic NMR experiments at variable temperatures can clarify conformational exchange. For tert-butoxycarbonyl-pyrrolidine systems, computational modeling (DFT) may predict coupling constants and verify assignments .

Q. How can this compound serve as a precursor for bioactive molecule synthesis, particularly in peptidomimetics or kinase inhibitors?

- Answer : The pyrrolidine scaffold is a common motif in protease inhibitors (e.g., HCV NS3/4A inhibitors). The Boc group facilitates selective deprotection under acidic conditions (e.g., TFA/DCM), enabling subsequent coupling with amino acids or heterocycles. The propiolic acid moiety can be functionalized via amidation or esterification to enhance solubility or target binding .

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining regioselectivity and minimizing side reactions?

- Answer : Optimize solvent polarity (e.g., switch from DCM to THF) to improve Boc-group stability during scale-up. Monitor reaction progress via in-line FTIR or LC-MS to detect intermediates. For purification, use flash chromatography with gradients tailored to separate polar byproducts (e.g., hydrolyzed Boc groups) .

Methodological Notes

- Safety Compliance : Adhere to OSHA/NIOSH guidelines for handling reactive intermediates (e.g., propiolic acid derivatives) .

- Data Reproducibility : Cross-validate analytical results with independent techniques (e.g., HPLC + GC) to address purity discrepancies .

- Stereochemical Integrity : Use circular dichroism (CD) or X-ray crystallography to confirm chiral centers in advanced applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.